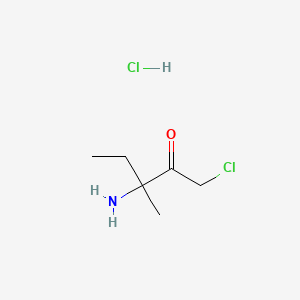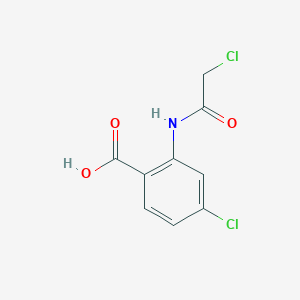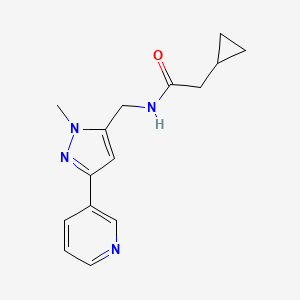![molecular formula C9H9BrClNO2 B2513690 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 2241131-20-2](/img/structure/B2513690.png)
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2241131-20-2 . It has a molecular weight of 278.53 . The IUPAC name for this compound is 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO2.ClH/c10-7-2-5-1-6 (9 (12)13)3-8 (5)11-4-7;/h2,4,6H,1,3H2, (H,12,13);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A study detailed the synthesis of pyridine derivatives, including steps such as reaction with mono sodium salt of 2-mercaptoethanol, and conversion to acyclic nicotinamide nucleosides, highlighting the complex synthetic pathways involved in producing such compounds (Hemel et al., 1994).
- One-Pot Synthesis Method: A one-pot synthesis method for creating related compounds from commercially available precursors demonstrates the evolving techniques in chemical synthesis, simplifying the production process (Kobayashi et al., 2009).
Applications in Medicinal Chemistry
- Biological Activity Studies: An early study investigated the biological activity of acyclic pyridine C-nucleosides against tumor-cell lines and viruses, although no marked biological activity was found, it shows the interest in exploring potential medicinal uses (Hemel et al., 1994).
- Intermediate in Insecticide Production: The synthesis of a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, as an intermediate in the production of a new insecticide, chlor-antraniliprole, illustrates its role in agrichemical development (Niu Wen-bo, 2011).
Industrial and Pharmaceutical Research
- Pharmaceutical Research: The compound is used in pharmaceutical research, specifically in the synthesis of plant protection agents, synthetic resin, antioxidants, and plastics. Its use in the production of fourth-generation Cefpirome, a side-chain antibiotic, is particularly notable (Fu Chun, 2007).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2.ClH/c10-7-2-5-1-6(9(12)13)3-8(5)11-4-7;/h2,4,6H,1,3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRULWBFZZUWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=C(C=N2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
CAS RN |
2241131-20-2 |
Source


|
| Record name | 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)